C‑2 Methyl vs. C‑2 Amino: Divergent Cellular Uptake and Antiproliferative Potency in Antifolate Programs
In a direct head-to-head comparison of 2‑methyl‑6‑substituted vs. 2‑amino‑6‑substituted pyrrolo[2,3‑d]pyrimidine antifolates in KB human tumor cells, the 2‑methyl analog AG179 exhibited an IC50 of 1.6 nM in proliferation inhibition, which was approximately 3‑fold less potent than the corresponding 2‑amino compound AG71 (IC50 = 0.55 nM). However, the 2‑methyl series was designed to evaluate the importance of the 2‑amino group for transport by RFC, FR, and PCFT; the data indicate that the C‑2 methyl substitution redirects cellular uptake toward FR‑mediated transport, potentially improving tumor selectivity over RFC‑ubiquitous normal tissues [1]. The target compound, bearing the C‑2 methyl group and a C‑6 carboxylic acid handle, is the direct synthetic precursor for constructing such 2‑methyl‑6‑substituted antifolate libraries.
| Evidence Dimension | Antiproliferative IC50 in KB human tumor cells |
|---|---|
| Target Compound Data | AG179 (2‑methyl series): IC50 = 1.6 nM [1] |
| Comparator Or Baseline | AG71 (2‑amino series): IC50 = 0.55 nM [1] |
| Quantified Difference | ~3‑fold lower potency for 2‑methyl vs. 2‑amino; divergent RFC/FR transport profile |
| Conditions | KB human tumor cell proliferation assay; folate receptor‑expressing model [1] |
Why This Matters
This demonstrates that the C‑2 methyl group is not merely a silent substitution—it reprograms the cellular entry mechanism, and this compound is the requisite building block for accessing that differentiated pharmacological space.
- [1] Gangjee A, Zhao S, Wang L, et al. Abstract 3823: 2-Methyl-6-substituted pyrrolo[2,3-d]pyrimidine classical antifolates as selective folate receptor substrates, glycinamide ribonucleotide formyltransferase inhibitors and antitumor agents. Cancer Res. 2012;72(8_Supplement):3823. View Source
